molecular formula C19H25ClN4O2 B1505427 (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 1140495-89-1

(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1505427
CAS No.: 1140495-89-1
M. Wt: 376.9 g/mol
InChI Key: FNWDHSYGCHIINF-MRXNPFEDSA-N
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Description

(R)-tert-Butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the triazole ring. The process may include the following steps:

  • Formation of the Triazole Core: This can be achieved through the reaction of hydrazine with a suitable diketone or β-diketone derivative.

  • Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction.

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions.

  • Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group and later removed if necessary.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

  • (S)-tert-Butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: The enantiomer of the compound, differing only in the configuration of the chiral center.

  • (R)-tert-Butyl 2-(4-(4-bromobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

  • (R)-tert-Butyl 2-(4-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Lacks the methyl group on the triazole ring.

Uniqueness: The presence of the chiral center and the specific substituents on the triazole ring make this compound unique compared to its analogs. Its stereochemistry and functional groups contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl (2R)-2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2/c1-13-21-22-17(24(13)12-14-7-9-15(20)10-8-14)16-6-5-11-23(16)18(25)26-19(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWDHSYGCHIINF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)[C@H]3CCCN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705174
Record name tert-Butyl (2R)-2-{4-[(4-chlorophenyl)methyl]-5-methyl-4H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140495-89-1
Record name tert-Butyl (2R)-2-{4-[(4-chlorophenyl)methyl]-5-methyl-4H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 3
(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 4
(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 5
(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

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